Sodium tetrahydrofuran-3-sulfinate
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Overview
Description
Sodium tetrahydrofuran-3-sulfinate is an organosulfur compound with the molecular formula C4H7NaO3S. It is a white, crystalline solid that is soluble in water and commonly used in organic synthesis. This compound is known for its versatility in forming various sulfur-containing molecules, making it a valuable reagent in chemical research and industrial applications .
Biochemical Analysis
Biochemical Properties
Sodium tetrahydrofuran-3-sulfinate plays a crucial role in biochemical reactions as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with various enzymes, proteins, and other biomolecules, forming S–S, N–S, and C–S bonds . These interactions are essential for synthesizing valuable organosulfur compounds, such as thiosulfonates, sulfonamides, sulfides, and sulfones . The compound’s ability to form these bonds makes it a valuable building block in biochemical synthesis.
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the synthesis of sulfones and sulfonamides, which are crucial for cellular functions . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a versatile building block for constructing various organosulfur compounds . It forms S–S, N–S, and C–S bonds through sulfonylation, sulfenylation, or sulfinylation reactions . These reactions are facilitated by the compound’s interaction with specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound’s stability is crucial for its long-term effects on cellular function, as observed in both in vitro and in vivo studies . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower dosages, the compound may exhibit beneficial effects, while higher dosages can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biochemical activity.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for elucidating its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrahydrofuran-3-sulfinate can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with sulfur dioxide and sodium hydroxide. The reaction typically proceeds under mild conditions, with the tetrahydrofuran being oxidized to form the sulfinate salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrahydrofuran-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products:
- Sulfonic acids
- Thiols
- Sulfonamides
- Sulfones
Scientific Research Applications
Sodium tetrahydrofuran-3-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for synthesizing various sulfur-containing compounds, including sulfones and sulfonamides .
- Biology: It is employed in the modification of biomolecules and the study of sulfur metabolism.
- Medicine: It has potential applications in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium tetrahydrofuran-3-sulfinate involves its ability to donate a sulfonyl group (-SO2-) to various substrates. This donation can occur through nucleophilic substitution or radical-based mechanisms, depending on the reaction conditions. The sulfonyl group can then participate in further chemical transformations, leading to the formation of a wide range of products .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium trifluoromethanesulfinate
Comparison: Sodium tetrahydrofuran-3-sulfinate is unique due to its tetrahydrofuran ring structure, which imparts distinct reactivity compared to other sulfinates. This structural feature allows it to participate in specific reactions that other sulfinates may not readily undergo, making it a valuable reagent in specialized synthetic applications .
Properties
IUPAC Name |
sodium;oxolane-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAPRSZBTHYXPY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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